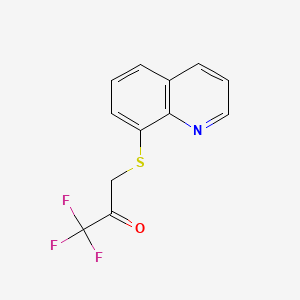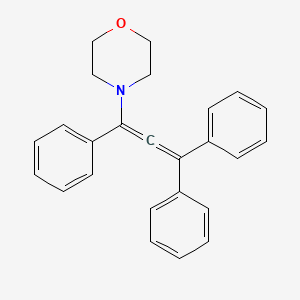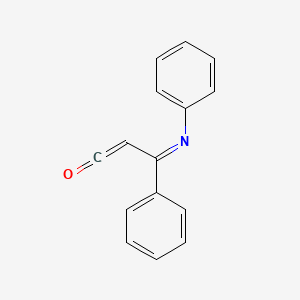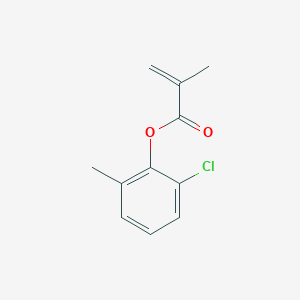
2-Chloro-6-methylphenyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methylphenyl 2-methylprop-2-enoate: 2-chloro-6-methylphenyl isocyanate , is a chemical compound with the following structure:
Structure: Cl−C6H3CH3COO
It contains a chlorine atom attached to a phenyl ring and an ester group. This compound is of interest due to its diverse applications in various fields.
Métodos De Preparación
Synthetic Routes: The synthesis of 2-chloro-6-methylphenyl 2-methylprop-2-enoate involves the reaction of 2-chloro-6-methylphenol (also known as 2-chloro-6-methylphenyl alcohol) with acetyl chloride. The reaction proceeds as follows:
Cl−C6H3CH3OH+CH3COCl→Cl−C6H3CH3COO+HCl
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using appropriate equipment and safety precautions. It is essential to handle the corrosive and toxic reagents carefully.
Análisis De Reacciones Químicas
Reactions:
Substitution Reactions: 2-chloro-6-methylphenyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., amines, alcohols, or thiols).
Free Radical Halogenation: When exposed to halogen radicals (e.g., bromine radicals), it can undergo halogenation at the benzylic position.
Nucleophiles: Amines, alcohols, thiols
Halogenation: N-bromosuccinimide (NBS) in free radical reactions
Major Products: The major product of substitution reactions depends on the specific nucleophile used. For example, with an amine, the product would be an amide.
Aplicaciones Científicas De Investigación
2-Chloro-6-methylphenyl 2-methylprop-2-enoate finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Medicinal Chemistry: It may have potential pharmaceutical applications.
Materials Science: For modifying surfaces or creating functionalized materials.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It could involve interactions with biological targets, enzymatic inhibition, or other pathways.
Comparación Con Compuestos Similares
While 2-chloro-6-methylphenyl 2-methylprop-2-enoate is unique due to its specific substitution pattern, similar compounds include other halogenated phenyl esters and isocyanates.
Propiedades
Número CAS |
126969-77-5 |
|---|---|
Fórmula molecular |
C11H11ClO2 |
Peso molecular |
210.65 g/mol |
Nombre IUPAC |
(2-chloro-6-methylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-7(2)11(13)14-10-8(3)5-4-6-9(10)12/h4-6H,1H2,2-3H3 |
Clave InChI |
YUDJQIVGLDQNOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


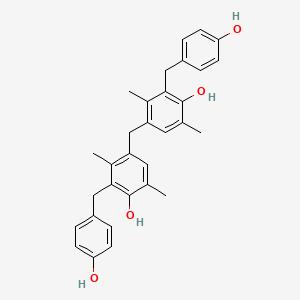
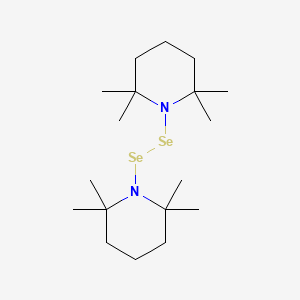
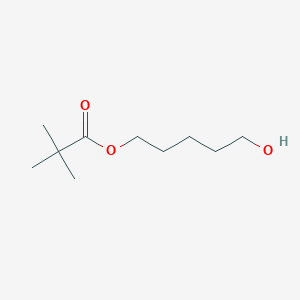
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
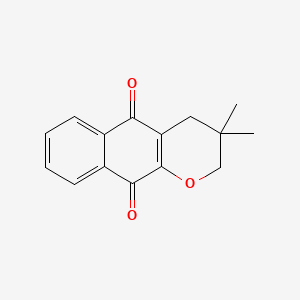
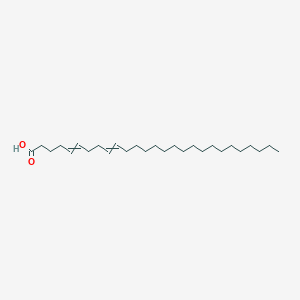
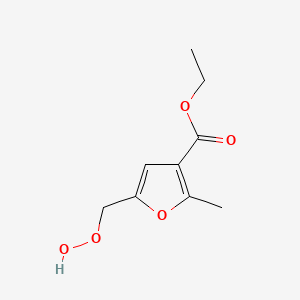
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
